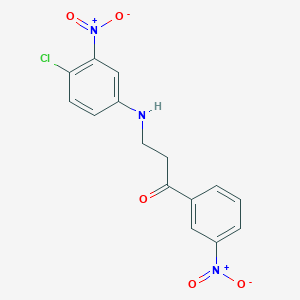

3-(4-Chloro-3-nitroanilino)-1-(3-nitrophenyl)-1-propanone

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

3-(4-Chloro-3-nitroanilino)-1-(3-nitrophenyl)-1-propanone (CNP-1) is a synthetic organic compound that has been widely studied in recent years for its potential applications in the field of scientific research. CNP-1 is a nitroaniline derivative, which is a type of aromatic compound that contains a nitro group bonded to an aniline ring. It is a highly polar molecule and has a wide range of applications in the fields of organic chemistry and biochemistry.

Wissenschaftliche Forschungsanwendungen

Asymmetric Synthesis

One notable application involves the asymmetric synthesis of chiral alcohols, such as (S)-3-chloro-1-phenyl-1-propanol, which is utilized as a chiral intermediate in the production of antidepressant drugs. Research demonstrated the use of various microbial reductases for this purpose, highlighting the enzyme YOL151W from Saccharomyces cerevisiae for its high activity and enantioselectivity, achieving complete conversion of the substrate to the desired (S)-alcohol product with an enantiomeric excess value of 100% (Choi et al., 2010).

Solubility Studies

Another study involved the examination of solubilities of various compounds, including 4-chloro-3-nitrobenzoic acid, in 2-methoxyethanol. This research contributes to understanding solute transfer mechanisms and provides valuable data for the development of solubility models, which are crucial for the pharmaceutical industry and materials science (Hart et al., 2015).

Non-linear Optical Properties

The synthesis and characterization of new chalcones with potential applications in non-linear optics (NLO) is another area of interest. Two chalcones were synthesized and analyzed for their first static hyperpolarizability (β), showing better NLO responses than the standard p-nitroaniline. This research contributes to the development of new materials for optical technologies (Singh et al., 2012).

Biocatalytic Reduction

Research on biocatalytic reduction processes for synthesizing optically pure alcohols also demonstrates the application of microbial cells in organic synthesis. For instance, immobilized Acetobacter sp. cells were used for the asymmetric reduction of 3-chloropropiophenone to (S)-3-chloro-1-phenyl-1-propanol, showcasing the potential of biocatalysts in the pharmaceutical industry (Huang, 2015).

Eigenschaften

IUPAC Name |

3-(4-chloro-3-nitroanilino)-1-(3-nitrophenyl)propan-1-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12ClN3O5/c16-13-5-4-11(9-14(13)19(23)24)17-7-6-15(20)10-2-1-3-12(8-10)18(21)22/h1-5,8-9,17H,6-7H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LOJXOGAPRXCIKT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)CCNC2=CC(=C(C=C2)Cl)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12ClN3O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

349.72 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(4-Chloro-3-nitroanilino)-1-(3-nitrophenyl)-1-propanone | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[(2-Methylphenyl)methyl]-4-naphthalen-1-ylpyrazine-2,3-dione](/img/structure/B2741252.png)

![N-[(1-Thiophen-3-ylcyclopropyl)methyl]-5,6,7,8-tetrahydronaphthalene-2-sulfonamide](/img/structure/B2741254.png)

![{[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}urea](/img/structure/B2741258.png)

![3-phenyl-1-(5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)propan-1-one](/img/structure/B2741267.png)

![N-(4-chlorobenzyl)-2-(4-oxo-1-propyl[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide](/img/structure/B2741269.png)

![Tert-butyl N-[3-(6-amino-4-oxoquinazolin-3-yl)phenyl]carbamate](/img/structure/B2741274.png)